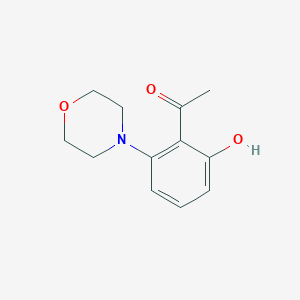
1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone” is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15NO3/c1-9(14)12-10(3-2-4-11(12)15)13-5-7-16-8-6-13/h2-4,15H,5-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 221.26 .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives
An efficient microwave-assisted one-step synthetic route has been developed for Mannich bases from 4-hydroxyacetophenone and different secondary amines, including morpholin-4-yl derivatives, via a regioselective substitution reaction. This environmentally benign methodology provides a novel alternative to conventional methods for synthesizing mono- and disubstituted Mannich bases of 4-hydroxyacetophenone, characterized by FT-IR, NMR, mass spectrometry, and X-ray crystallography. The morpholine fragment in these compounds adopts a chair conformation with strong intramolecular hydrogen bonding, offering potential for various scientific research applications (Aljohani et al., 2019).
DNA-Dependent Protein Kinase Inhibitors for Cancer Treatment
1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone, a novel class of protein kinase inhibitor, targets the DNA repair pathway by inhibiting DNA-dependent protein kinase (DNA-PK). This compound enhances the cytotoxicity of treatments that induce DNA double-strand breaks without toxic effects in the absence of such treatments, offering a new approach for enhancing existing cancer therapies (Kashishian et al., 2003).
Molecular Docking and Antibacterial Activity of Pyrazole Derivatives
Novel series of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one demonstrate antibacterial activity against Staphylococcus aureus and Escherichia coli. The molecular docking of these compounds shows promising binding interactions with bacterial proteins, highlighting their potential in scientific research applications (Khumar et al., 2018).
Anti-Inflammatory Activity of Thiophene Derivatives
The interaction of 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate leads to the formation of 2-aminothiophene derivatives with significant anti-inflammatory activity. Compound 16, in particular, inhibits carrageenan-induced paw oedema more effectively than the standard drug indomethacin, indicating its potential as an anti-inflammatory agent (Helal et al., 2015).
Antibacterial Activity of Pyrimidines and Thiazolidinones
1-(4-Morpholinophenyl)ethanone derivatives synthesized through various reactions, including cyclization with guanidine hydrochloride and condensation with benzaldehyde, show notable antibacterial activity. These compounds provide insights into the design of new antibacterial agents with potential applications in scientific research (Merugu et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing protective clothing, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(2-hydroxy-6-morpholin-4-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)12-10(3-2-4-11(12)15)13-5-7-16-8-6-13/h2-4,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRNBKPDEWSKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2733089.png)
![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2733091.png)
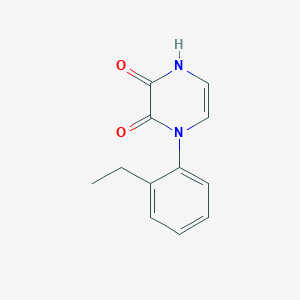

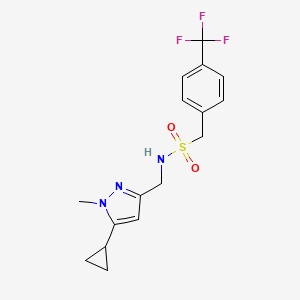
![(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2733102.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2733104.png)
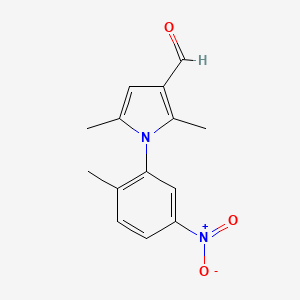

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2733107.png)
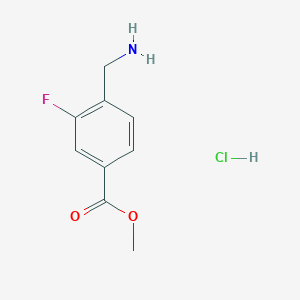
![4-[(tert-butylamino)-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2733110.png)
![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2733111.png)